![molecular formula C22H20F3N5O2 B3285060 1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]- CAS No. 796069-97-1](/img/structure/B3285060.png)

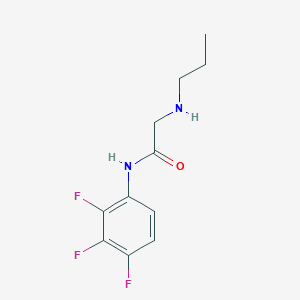

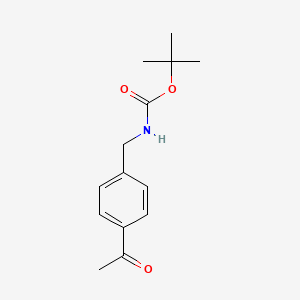

1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-

Übersicht

Beschreibung

BMS-626531 is a small molecule drug initially developed by Bristol Myers Squibb Company. It is a p38 alpha mitogen-activated protein kinase inhibitor, primarily investigated for its potential therapeutic applications in skin and musculoskeletal diseases, particularly arthritis .

Vorbereitungsmethoden

Die synthetischen Wege und Reaktionsbedingungen für BMS-626531 sind proprietär und werden in der Öffentlichkeit nicht im Detail offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die Bildung ihrer Kernstruktur umfassen, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten pharmakologischen Eigenschaften zu erzielen . Industrielle Produktionsmethoden würden typischerweise eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

BMS-626531 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern, was möglicherweise seine pharmakologische Aktivität beeinflusst.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemie: Als p38-alpha-Mitogen-aktivierter Proteinkinase-Inhibitor wird BMS-626531 in der Forschung verwendet, um die Rolle dieser Kinase in verschiedenen biochemischen Signalwegen zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die biologischen Prozesse zu untersuchen, die durch die p38-alpha-Mitogen-aktivierte Proteinkinase reguliert werden, einschließlich Entzündung und Zelldifferenzierung.

Medizin: BMS-626531 wurde ursprünglich zur Behandlung von Arthritis und anderen entzündlichen Erkrankungen entwickelt. Obwohl seine klinische Entwicklung eingestellt wurde, ist es weiterhin ein wertvolles Werkzeug in der präklinischen Forschung.

Wirkmechanismus

BMS-626531 übt seine Wirkung aus, indem es die Aktivität der p38-alpha-Mitogen-aktivierten Proteinkinase hemmt. Diese Kinase ist an verschiedenen zellulären Prozessen beteiligt, darunter Entzündung, Zelldifferenzierung und Apoptose. Durch die Hemmung der p38-alpha-Mitogen-aktivierten Proteinkinase kann BMS-626531 diese Prozesse modulieren, möglicherweise Entzündungen reduzieren und das Fortschreiten von entzündlichen Erkrankungen verhindern .

Wissenschaftliche Forschungsanwendungen

Chemistry: As a p38 alpha mitogen-activated protein kinase inhibitor, BMS-626531 is used in research to study the role of this kinase in various biochemical pathways.

Biology: The compound is used to investigate the biological processes regulated by p38 alpha mitogen-activated protein kinase, including inflammation and cell differentiation.

Medicine: BMS-626531 was initially developed for the treatment of arthritis and other inflammatory conditions. Although its clinical development was discontinued, it remains a valuable tool in preclinical research.

Wirkmechanismus

BMS-626531 exerts its effects by inhibiting the activity of p38 alpha mitogen-activated protein kinase. This kinase is involved in various cellular processes, including inflammation, cell differentiation, and apoptosis. By inhibiting p38 alpha mitogen-activated protein kinase, BMS-626531 can modulate these processes, potentially reducing inflammation and preventing the progression of inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

BMS-626531 ist einzigartig in seiner spezifischen Hemmung der p38-alpha-Mitogen-aktivierten Proteinkinase. Zu ähnlichen Verbindungen gehören:

SB203580: Ein weiterer p38-alpha-Mitogen-aktivierter Proteinkinase-Inhibitor, der in der Forschung weit verbreitet ist.

VX-702: Ein selektiver Inhibitor der p38-alpha-Mitogen-aktivierten Proteinkinase, der für sein Potenzial zur Behandlung entzündlicher Erkrankungen untersucht wird.

SCIO-469:

BMS-626531 zeichnet sich durch seine spezifische molekulare Struktur und pharmakologischen Eigenschaften aus, die in bestimmten Forschungskontexten Vorteile bieten können.

Eigenschaften

IUPAC Name |

N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N5O2/c1-12-5-6-14(20(31)28-15-7-8-15)10-18(12)29-21(32)16-11-27-30(13(16)2)19-17(22(23,24)25)4-3-9-26-19/h3-6,9-11,15H,7-8H2,1-2H3,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZJRULMCGMYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)NC(=O)C3=C(N(N=C3)C4=C(C=CC=N4)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796069-97-1 | |

| Record name | N-(5-(Cyclopropylcarbamoyl)-2-methylphenyl)-5-methyl-1-(3-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796069971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-(CYCLOPROPYLCARBAMOYL)-2-METHYLPHENYL)-5-METHYL-1-(3-(TRIFLUOROMETHYL)PYRIDIN-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5XSJ9K57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

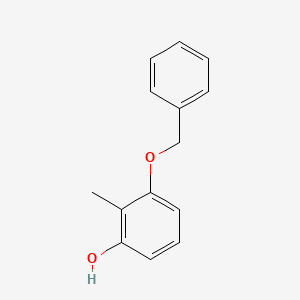

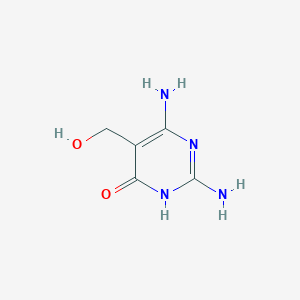

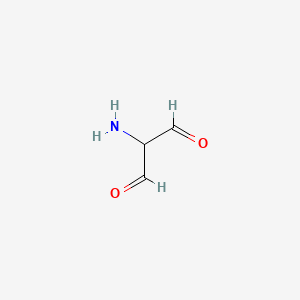

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B3285018.png)

![2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone](/img/structure/B3285048.png)